molecular formula C18H10ClN3O2S B377942 (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile CAS No. 313687-02-4

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile

Cat. No.: B377942
CAS No.: 313687-02-4
M. Wt: 367.8g/mol
InChI Key: ARNLVQWPBYIEQI-NTEUORMPSA-N
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Description

(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a synthetic heteroaryl-acrylonitrile derivative developed for research applications in medicinal chemistry and drug discovery. This compound features a thiazole core, a structure prevalent in many bioactive molecules and approved drugs, linked to a (2-nitrophenyl)acrylonitrile group via a conjugated double bond. The specific stereochemistry (E)-configuration is critical for its molecular geometry and potential interactions with biological targets. The integration of the thiazole moiety is of significant research interest due to its established role in pharmaceuticals, contributing to activities including anticancer and antimicrobial effects . Acrylonitrile derivatives bearing heteroaromatic systems, similar to this compound, have demonstrated substantial potential as antitumor agents in preclinical research. These compounds are frequently investigated for their ability to inhibit the growth of human tumor cell lines. The structure-activity relationship (SAR) of analogous molecules suggests that the acrylonitrile group and its conjugated system are essential for biological activity, potentially through mechanisms such as enzyme inhibition or interaction with cellular DNA . Furthermore, the chlorophenyl and nitrophenyl substituents may enhance the compound's bioactivity and binding affinity to specific biological targets, making it a valuable scaffold for developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate in multi-step organic syntheses or as a lead structure for optimizing new bioactive molecules. It is suitable for in vitro studies exploring mechanisms of action, cytotoxicity profiling, and antimicrobial screening. This compound is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this product with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O2S/c19-15-7-5-12(6-8-15)16-11-25-18(21-16)14(10-20)9-13-3-1-2-4-17(13)22(23)24/h1-9,11H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNLVQWPBYIEQI-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Adaptations

Classical Hantzsch methodology combines α-halo carbonyl compounds with thioamides. For 4-(4-chlorophenyl)thiazole, β,β-dichloro-α-aminoacrylonitrile reacts with 4-chlorophenylthioamide in polar aprotic solvents (e.g., acetone or acetonitrile) under acidic catalysis (e.g., p-toluenesulfonic acid). This one-pot reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the electrophilic α-carbon, followed by cyclodehydration.

Reaction Conditions :

  • Catalyst : p-Toluenesulfonic acid (0.05 equiv.)

  • Solvent : Acetone, reflux (56°C)

  • Time : 3–5 hours

  • Yield : 60–75%

The product, 4-(4-chlorophenyl)thiazole-2-carbonitrile, is isolated via recrystallization from hexane.

Alternative Cyclization Strategies

Patent US4010173A describes a modified approach using β,β-dichloro-α-aminoacrylonitrile and thioformamides , yielding 4-cyanothiazoles. For the target compound, substituting the thioformamide with a 4-chlorophenyl-substituted analog achieves regioselective thiazole formation.

Acrylonitrile Moiety Formation: Knoevenagel Condensation

The acrylonitrile segment is introduced via Knoevenagel condensation between 2-(4-(4-chlorophenyl)thiazol-2-yl)acetonitrile and 2-nitrobenzaldehyde. Microwave irradiation under solvent-free conditions enhances reaction efficiency.

Reaction Mechanism

The base-catalyzed condensation proceeds through:

  • Deprotonation of the acetonitrile’s α-hydrogen by a mild base (e.g., piperidine).

  • Nucleophilic attack on the aldehyde carbonyl.

  • Elimination of water, forming the trans (E)-configured acrylonitrile.

Optimized Protocol :

  • Reactants :

    • 2-(4-(4-Chlorophenyl)thiazol-2-yl)acetonitrile (1 equiv.)

    • 2-Nitrobenzaldehyde (1.2 equiv.)

  • Conditions :

    • Solvent-free, microwave irradiation (150 W)

    • Temperature: 200°C (473 K)

    • Pressure: 250 psi

    • Time: 10–20 minutes

  • Yield : 65–75%

Stereoselectivity Control

Computational studies confirm the E-isomer is thermodynamically favored by 4.40–6.30 kcal/mol over the Z-form due to reduced steric hindrance between the thiazole and nitrophenyl groups. Reaction kinetics under microwave conditions further favor the E-configuration by accelerating dehydration before isomerization.

Integrated Synthesis Pathways

Combining the thiazole and acrylonitrile syntheses, two routes emerge:

Sequential Synthesis

  • Thiazole Formation : As per Section 1.1.

  • Acetonitrile Preparation : React thiazole-2-carbonitrile with methyl iodide via nucleophilic substitution.

  • Knoevenagel Condensation : As per Section 2.1.

Overall Yield : 45–55% (multi-step inefficiencies).

One-Pot Methodology

A streamlined approach condenses steps by using 2-(4-(4-chlorophenyl)thiazol-2-yl)acetonitrile directly with 2-nitrobenzaldehyde under microwave conditions, achieving a 70% yield in <30 minutes.

Comparative Analysis of Synthetic Routes

Parameter Sequential Synthesis One-Pot Microwave
Total Time 8–12 hours20–30 minutes
Overall Yield 45–55%65–75%
Purity (HPLC) 90–92%95–98%
Stereoselectivity E:Z = 85:15E:Z = 99:1
Scale-Up Feasibility ModerateHigh

Data synthesized from.

Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy :

    • Nitrile stretch: 2220–2240 cm⁻¹.

    • NO₂ asymmetric stretch: 1520 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Thiazole H-5: δ 8.21 (s, 1H).

    • Acrylonitrile CH: δ 7.89 (d, J = 16 Hz, 1H).

  • X-ray Crystallography : Confirms E-configuration with dihedral angles of 178.5° between thiazole and acrylonitrile planes.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows retention time = 6.78 minutes, purity >95%.

Industrial-Scale Considerations

For kilogram-scale production:

  • Catalyst Recycling : p-Toluenesulfonic acid is recovered via aqueous extraction (85% recovery).

  • Solvent Selection : Ethanol replaces DMF in large batches to reduce toxicity.

  • Continuous Flow Microwave : Increases throughput by 300% compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biology, this compound may be studied for its potential biological activities. Compounds with thiazole rings are known to exhibit antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the nitrophenyl and chlorophenyl groups suggests that it may interact with biological targets in unique ways.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. If it has anticancer properties, it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique combination of substituents distinguishes it from similar acrylonitrile derivatives. Key structural analogs include:

Compound Name Substituents on Thiazole Substituents on Acrylonitrile Key Structural Differences
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile (Target) 4-(4-chlorophenyl) 2-nitrophenyl Reference compound
(E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)acrylonitrile (7g) Benzo[d]thiazole 5-(4-chlorophenyl)furan-2-yl Furan vs. nitrophenyl; benzothiazole core
(E)-2-(Benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile Benzothiazole 5-(4-nitrophenyl)furan-2-yl Furan linker; nitro group position differs
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile 4-(4-chlorophenyl) Thiophen-2-yl Thiophene vs. nitrophenyl
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile 4-phenyl 2-fluoro-5-nitroanilino Anilino substituent; fluorine addition

Key Observations :

  • Chlorophenyl groups improve lipophilicity, which may influence biological membrane permeability .

Physical and Spectral Properties

Compound Melting Point (°C) Yield (%) IR (CN stretch, cm⁻¹) Notable NMR Shifts (¹H/¹³C)
Target Compound Not reported Industrial ~2200 (expected) Aromatic protons: δ 7.5–8.5 (nitrophenyl)
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) 155–157 66 2210 Pyridinyl H: δ 8.2–8.5
(E)-2-(Benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile 190–192 Not reported 2205 Nitrophenyl C: δ 148.5 (NO₂)
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile Not reported Not reported ~2200 Thiophene H: δ 6.9–7.3

Analysis :

  • The target compound’s melting point is unreported, but analogs with nitro groups (e.g., 190–192°C in ) suggest higher thermal stability due to strong intermolecular interactions .
  • IR spectra consistently show CN stretches near 2200 cm⁻¹, confirming the acrylonitrile backbone .
  • NMR data for the target’s 2-nitrophenyl group would exhibit deshielded aromatic protons (δ >7.5) compared to electron-rich substituents like thiophene .

Biological Activity

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
  • Acrylonitrile moiety : A vinyl cyanide group that enhances reactivity.
  • Chlorophenyl and nitrophenyl substituents : These groups are crucial for the compound's biological activity.

The molecular formula is C18H14ClN3O2SC_{18}H_{14}ClN_{3}O_{2}S with a molecular weight of approximately 367.81 g/mol.

1. Antitumor Activity

Numerous studies have reported the antitumor potential of thiazole derivatives, including this compound. The presence of the thiazole ring is essential for cytotoxic activity against various cancer cell lines. For instance, a study indicated that compounds with similar structures exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against tumor cells, suggesting significant antiproliferative effects .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)
Compound 1A-4311.61 ± 1.92
Compound 2HT291.98 ± 1.22
This compoundVariousTBD

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against both bacterial and fungal strains. In vitro studies demonstrated that it exhibits significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 µg/mL for some derivatives, indicating strong antibacterial efficacy .

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Activity
Staphylococcus aureus0.22High
E. coliTBDModerate

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : Similar thiazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in tumor cells, leading to cell death.

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole-containing compounds indicates that:

  • Electron-withdrawing groups (like nitro or chloro substituents) enhance cytotoxicity.
  • Alkyl substitutions on the thiazole ring can significantly alter the biological profile, impacting both potency and selectivity.

Case Studies

A notable case study involved the evaluation of related thiazole derivatives in preclinical models, where compounds demonstrated:

  • Significant reduction in tumor size in xenograft models.
  • Enhanced survival rates compared to control groups treated with standard chemotherapy agents.

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